molecular formula C22H20N2O2 B5758922 1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea

1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea

Cat. No.: B5758922
M. Wt: 344.4 g/mol
InChI Key: MQYBZIZNVTYWEH-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl isocyanate with 2-benzylaniline. The reaction typically occurs in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea can be compared with other similar compounds such as:

    1-(3-Acetylphenyl)-3-phenylurea: Lacks the benzyl group, which may affect its reactivity and applications.

    1-(2-Benzylphenyl)-3-phenylurea: Lacks the acetyl group, potentially altering its chemical properties and biological activity.

    1-(3-Acetylphenyl)-3-(4-benzylphenyl)urea: The position of the benzyl group may influence its interactions and effectiveness in various applications.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(2-benzylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-16(25)18-11-7-12-20(15-18)23-22(26)24-21-13-6-5-10-19(21)14-17-8-3-2-4-9-17/h2-13,15H,14H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYBZIZNVTYWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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